(3,6,7-Trimethyl-2-oxoquinoxalin-1(2H)-yl)acetic acid
Overview
Description
(3,6,7-Trimethyl-2-oxoquinoxalin-1(2H)-yl)acetic acid is an organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,6,7-Trimethyl-2-oxoquinoxalin-1(2H)-yl)acetic acid typically involves the condensation of appropriate substituted anilines with glyoxal or its derivatives, followed by cyclization and subsequent functional group modifications. The reaction conditions often include acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective raw materials. The goal is to achieve high yields and purity while minimizing environmental impact and production costs.
Chemical Reactions Analysis
Types of Reactions
(3,6,7-Trimethyl-2-oxoquinoxalin-1(2H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: Conversion to quinoxaline N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction of the carbonyl group to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring or at the acetic acid moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Oxidizing agents: Hydrogen peroxide, peracids.
- Reducing agents: Sodium borohydride, lithium aluminum hydride.
- Substitution reagents: Halogens, alkylating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of (3,6,7-Trimethyl-2-oxoquinoxalin-1(2H)-yl)acetic acid involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor modulation: Interacting with cellular receptors to modulate their activity.
Signal transduction pathways: Affecting intracellular signaling pathways that regulate various cellular processes.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound with a similar core structure.
2-Methylquinoxaline: A derivative with a methyl group at the 2-position.
6,7-Dimethylquinoxaline: A derivative with methyl groups at the 6 and 7 positions.
Uniqueness
(3,6,7-Trimethyl-2-oxoquinoxalin-1(2H)-yl)acetic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties compared to other quinoxaline derivatives.
Properties
IUPAC Name |
2-(3,6,7-trimethyl-2-oxoquinoxalin-1-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-7-4-10-11(5-8(7)2)15(6-12(16)17)13(18)9(3)14-10/h4-5H,6H2,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQYOCDXAHYBJPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(=O)C(=N2)C)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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